molecular formula C19H19N5OS B2977829 N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 249294-39-1

N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No.: B2977829
CAS No.: 249294-39-1
M. Wt: 365.46
InChI Key: JQQDKCGTFJANSZ-UHFFFAOYSA-N
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Description

N'-(3,4-Dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a hybrid molecule combining a 3,4-dihydroquinoline moiety with a methyl-substituted benzimidazole-thioacetohydrazide scaffold. The benzimidazole core is known for its pharmacological versatility, particularly in antimicrobial, anticancer, and antiparasitic applications .

Properties

IUPAC Name

N'-(3,4-dihydroquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-24-16-9-5-4-8-15(16)21-19(24)26-12-18(25)23-22-17-11-10-13-6-2-3-7-14(13)20-17/h2-9H,10-12H2,1H3,(H,20,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDKCGTFJANSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NNC3=NC4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Benzimidazole Synthesis: The benzimidazole moiety can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.

    Thioacetohydrazide Formation: The thioacetohydrazide group can be introduced through reactions involving thioacetic acid and hydrazine derivatives.

    Coupling Reactions: The final compound can be obtained by coupling the quinoline derivative with the benzimidazole-thioacetohydrazide intermediate under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetohydrazide group.

    Reduction: Reduction reactions could target the quinoline or benzimidazole rings, potentially altering their electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or benzimidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be explored as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Due to the presence of bioactive moieties, the compound could be tested for antimicrobial properties.

    Anticancer Research: The compound might exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

    DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound might act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

Key Similarities :
  • Benzimidazole-Thioacetohydrazide Backbone : Shared with compounds such as 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide (CAS 30065-27-1), which serves as a synthetic precursor for numerous derivatives .
  • Hydrazide Linker: Common in compounds like N′-(2-(1-Methyl-1H-benzo[d]imidazole-2-yl)acetyl)-quinoline-2-carbohydrazide () and N′-benzylidene derivatives (), enabling conjugation with aromatic or heterocyclic groups.
Key Differences :
  • 3,4-Dihydroquinoline Substitution: Unique to the target compound, whereas analogs feature substituents like picolinoyl (), quinaldoyl (), or benzylidene groups ().
  • Methyl Group on Benzimidazole: Enhances lipophilicity compared to non-methylated analogs (e.g., ).

Insights :

  • The target compound’s synthesis likely involves coupling 3,4-dihydroquinoline-2-carboxylic acid with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)thioacetohydrazide, similar to ’s methodology.
  • Lower yields in quinoline derivatives (e.g., 35% in ) suggest steric or electronic challenges in conjugating bulky substituents.

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Purity (HPLC)
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide 246–248 222.27 95%
N′-(2-(1-Methyl-1H-benzo[d]imidazole-2-yl)acetyl)-picolinohydrazide Not reported ~316.34 >99%
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide Not reported 494.99 Not reported

Key Observations :

  • Methylation on benzimidazole (as in the target compound) increases molecular weight compared to non-methylated analogs.
  • High purity (>99%) in ’s derivatives reflects optimized purification protocols, likely applicable to the target compound.
Anticancer Potential :
  • Triazole-thioacetohydrazides () inhibit cancer cell migration (e.g., MDA-MB-231) with IC50 values <10 µM.
  • N′-Benzylidene derivatives () show cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cell lines.
Antiparasitic Activity :
  • Diacyl-hydrazides () exhibit efficacy against Leishmania spp., with compound 17b reducing parasite burden by >80% in vitro.
Neurological Targets :

Therapeutic Implications for the Target Compound: While direct data are lacking, structural parallels imply possible dual activity in oncology and infectious diseases. The dihydroquinoline moiety may enhance blood-brain barrier penetration for CNS applications.

Biological Activity

N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a hybrid compound that combines the structural features of 3,4-dihydroquinolinone and benzo[d]imidazole. This compound has garnered attention due to its potential biological activities, particularly in neurodegenerative diseases and as an inhibitor of key enzymes related to these conditions.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the formation of the quinoline and benzimidazole moieties. The synthetic route typically includes:

  • Formation of the 3,4-dihydroquinolin-2-one framework.
  • Introduction of the benzimidazole moiety via thioacetohydrazide linkage.
  • Purification and characterization through techniques such as NMR and mass spectrometry.

Enzyme Inhibition

Research indicates that derivatives of 3,4-dihydroquinolinone exhibit significant inhibitory activity against monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are critical targets in treating Alzheimer's disease (AD) and other neurodegenerative disorders. The compound under investigation has shown promising results in inhibiting these enzymes:

Enzyme IC50 Value (µM) Type of Inhibition
AChE0.28Mixed
MAO-A0.91Competitive
MAO-B2.81Competitive

These values suggest a potent dual-target inhibition profile, making it a candidate for further development in AD therapies .

Neuroprotective Effects

In vitro studies have demonstrated that the compound can cross the blood-brain barrier (BBB), which is essential for any therapeutic agent targeting neurological conditions. The cytotoxicity assays on neuronal cell lines (PC12 and HT-22 cells) revealed no significant toxicity at concentrations below 12.5 µM, indicating a favorable safety profile .

Case Studies

A notable case study involved the evaluation of a series of compounds similar to this compound, where one derivative demonstrated an IC50 value of 0.28 µM against AChE and exhibited neuroprotective properties in animal models of AD. This study highlighted the potential for these compounds to not only inhibit target enzymes but also confer protective effects on neuronal health .

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